Anthranilate de méthyle

Vue d'ensemble

Description

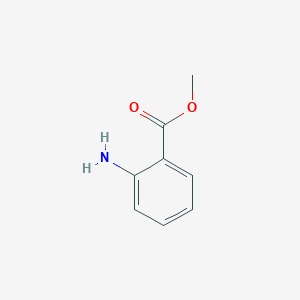

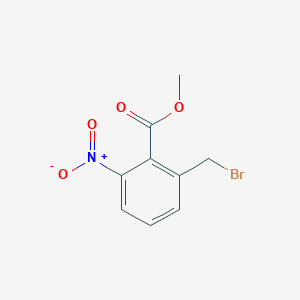

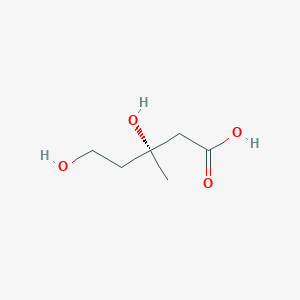

Methyl anthranilate, also known as methyl 2-aminobenzoate, is an ester of anthranilic acid with the chemical formula C₈H₉NO₂. It is a colorless to pale yellow liquid with a strong, fruity grape-like odor. This compound is widely used in the flavor and fragrance industry due to its distinctive scent. It is also found naturally in various fruits and flowers, such as Concord grapes, jasmine, and oranges .

Applications De Recherche Scientifique

Methyl anthranilate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organic compounds, including Schiff bases and arynes.

Biology: It serves as a bird repellent in agricultural settings, protecting crops from bird damage.

Medicine: Research is ongoing into its potential antimicrobial and anticancer properties.

Industry: It is extensively used in the flavor and fragrance industry, as well as in the production of perfumes, soaps, and cosmetics

Mécanisme D'action

Methyl anthranilate (MA), also known as methyl 2-aminobenzoate, is an ester of anthranilic acid . It has a strong and fruity grape smell, and one of its key uses is as a flavoring agent .

Target of Action

Methyl anthranilate acts as a bird repellent by irritating sensory receptors . At higher doses, it acts on the nervous system of insects . It is also used for flavoring of candy, soft drinks, fruit, chewing gum, and nicotine products .

Mode of Action

Methyl anthranilate’s mode of action is primarily physical, based on odor and taste . It irritates sensory receptors, acting as a deterrent for birds . At higher concentrations, it affects the nervous system of insects, potentially inhibiting the development of inter-microbial signaling systems and reducing the formation of biofilms .

Biochemical Pathways

Methyl anthranilate is involved in the tryptophan biosynthetic pathway. Anthranilate synthase catalyzes the conversion of chorismate to anthranilate . Methyl anthranilate can be used as a source of the highly reactive aryne, benzyne, in organic synthesis . It is obtained by diazotization of the amine group using sodium nitrite, which eliminates nitrogen and CO2, giving benzyne as an intermediate for Diels-Alder addition or other substitution at the ring .

Pharmacokinetics

Information on the pharmacokinetics of methyl anthranilate is limited. It is known to be slightly soluble in water, and soluble in ethanol and propylene glycol . This suggests that it may have good bioavailability when administered orally or topically.

Result of Action

The primary result of methyl anthranilate’s action is its repellent effect on birds and insects . It is also used extensively in modern perfumery, both as a component of various natural essential oils and as a synthesized aroma-chemical .

Action Environment

Methyl anthranilate is known to be used in various environments, including crop protection and leisure areas like golf courses . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other substances.

Analyse Biochimique

Biochemical Properties

Methyl anthranilate plays a role in biochemical reactions, particularly in the synthesis of certain aromatic compounds . It interacts with enzymes such as anthranilic acid methyltransferase1 (AAMT1), which is crucial for its production . The interaction involves the methylation of anthranilic acid, a precursor in the synthesis of methyl anthranilate .

Cellular Effects

Methyl anthranilate has been observed to influence cellular processes. For instance, it has been found to reduce biofilm formation and motility in certain bacterial species . It exerts these effects by interacting with cellular components and influencing cell function .

Molecular Mechanism

The molecular mechanism of methyl anthranilate involves its interaction with biomolecules at the molecular level. It is used as a source of the highly reactive aryne, benzyne, in organic synthesis . This is achieved by diazotization of the amine group using sodium nitrite, which eliminates nitrogen and CO2, giving benzyne as an intermediate for Diels-Alder addition or other substitution at the ring .

Dosage Effects in Animal Models

While specific studies on the dosage effects of methyl anthranilate in animal models are limited, it has been used as a flavoring agent in animal feed . The safety of its use in animal nutrition has been evaluated, with a proposed normal use level of 1 mg/kg and a high use level of 5 mg/kg complete feed for methyl anthranilate .

Metabolic Pathways

Methyl anthranilate is involved in the synthesis of various natural essential oils and aroma-chemicals used in modern perfumery . It is also used to produce Schiff bases with aldehydes, many of which are also used in perfumery .

Subcellular Localization

It is known that methyl anthranilate is a metabolite that naturally occurs in various plants , suggesting that it may be localized in specific compartments or organelles within plant cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl anthranilate can be synthesized through several methods. One common method involves the esterification of anthranilic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of phthalic anhydride with methylamine, followed by hydrolysis .

Industrial Production Methods: In industrial settings, methyl anthranilate is often produced by amidation of phthalic anhydride with ammonia water to form ammonium phthalamate. This is followed by a displacement reaction with sodium hydroxide to produce sodium phthalamate. The final steps involve the addition of methanol and sodium hypochlorite, followed by distillation to obtain pure methyl anthranilate .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl anthranilate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthranilic acid.

Reduction: Reduction can yield methyl 2-aminobenzoate.

Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium nitrite and hydrochloric acid are often employed

Major Products:

Oxidation: Anthranilic acid.

Reduction: Methyl 2-aminobenzoate.

Substitution: Various substituted benzoates and derivatives

Comparaison Avec Des Composés Similaires

Methyl anthranilate is unique due to its strong grape-like odor and its effectiveness as a bird repellent. Similar compounds include:

Dimethyl anthranilate: Also used as a bird repellent and flavoring agent.

Methyl benzoate: Shares similar ester functional groups but has a different odor profile.

Ethyl anthranilate: Similar in structure but with different physical and chemical properties

Propriétés

IUPAC Name |

methyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMXMNNIEUEQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | methyl anthranilate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_anthranilate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025567 | |

| Record name | Methyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl anthranilate is a clear colorless to tan liquid with an odor of grapes. Has light blue fluorescence. (NTP, 1992), Dry Powder, Liquid; Liquid; Other Solid, Solid or pale yellow liquid with blue fluorescence; Odor of orange blossoms; mp = 23.8 deg C; [Hawley] Colorless to tan liquid with a grape odor; Exhibits light blue fluorescence; Sensitive to light and air; mp = 23.9-25 deg C; [CAMEO], Solid, Colourless to pale yellow liquid or crystals with bluish fluorescence; Grape-like or orange aroma | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 2-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl anthranilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

493 °F at 760 mmHg (NTP, 1992), 256 °C, 238.00 to 241.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

220 °F (NTP, 1992), Above 212 °F (> 100 °C) | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 2,850 mg/L at 25 °C, Slightly soluble in water, Very soluble in ethanol, ethyl ether, Freely soluble in alcohol or ether, Soluble in fixed oils, propylene glycol, volatile oils; slightly soluble in mineral oil; insoluble in glycerol, 2.85 mg/mL at 25 °C, Soluble in oils and propylene glycol; Insoluble in glycerol; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1682 at 50 °F (NTP, 1992) - Denser than water; will sink, 1.168 at 20 °C, Density: 1.1682 g/cu cm at 10 °C, 1.161-1.169 | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 [mmHg], 2.71X10-2 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Methyl anthranilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Pale-yellow liquid with bluish fluorescence, Colorless to pale-yellow liquid or crystals with bluish fluorescence, Colorless to pale yellow liquid or solid | |

CAS No. |

134-20-3 | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ANTHRANILATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981I0C1E5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 to 77 °F (NTP, 1992), 24.4 °C, 24 - 25 °C | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyl anthranilate act as a bird repellent?

A1: Methyl anthranilate acts as an irritant to birds, primarily affecting their trigeminal nerve, responsible for sensations like smell and taste. [, , , , ] This leads to an unpleasant sensory experience, deterring birds from consuming treated crops or inhabiting treated areas. [, , , ] While methyl anthranilate can deter feeding, it doesn't directly kill birds. []

Q2: Does methyl anthranilate affect insects similarly to birds?

A2: While primarily known for its bird repellency, methyl anthranilate displays attracting properties for some insect species. Notably, it acts as a potent attractant for various flower thrips species like Thrips hawaiiensis, T. coloratus, T. flavus, and Megalurothrips distalis. [] In contrast, it repels western corn rootworm larvae. [] These differing responses highlight the compound's species-specific effects within the insect world.

Q3: How does methyl anthranilate influence spore germination in Bacillus subtilis?

A3: Methyl anthranilate inhibits the initiation of spore germination in Bacillus subtilis by competitively inhibiting L-alanine metabolism. [, ] Specifically, it targets L-glutamate-pyruvate transaminase, a key enzyme in L-alanine metabolism, thereby hindering the germination process. [, ]

Q4: What is the molecular formula and weight of methyl anthranilate?

A4: The molecular formula of methyl anthranilate is C8H9NO2, and its molecular weight is 151.16 g/mol.

Q5: What spectroscopic techniques are used to characterize methyl anthranilate?

A5: Various spectroscopic techniques can be used to characterize methyl anthranilate, including:* Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify methyl anthranilate in complex mixtures like wine, candles, and plant extracts. [, , , , ] * Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the identity of methyl anthranilate by analyzing its characteristic functional groups. []* UV-Vis Spectroscopy: Used for quantitative analysis of methyl anthranilate by measuring its absorbance at specific wavelengths, commonly around 273 nm. [, ]* Fluorescence Spectroscopy: This technique leverages the fluorescent properties of methyl anthranilate for sensitive detection and quantification, particularly in matrices like wine and candy. [, ]

Q6: How does sunlight exposure affect methyl anthranilate's efficacy as a bird repellent?

A6: Methyl anthranilate degrades rapidly under sunlight exposure, losing its repellency within 64 hours. [, ] This necessitates frequent reapplication for sustained bird control.

Q7: Can the stability of methyl anthranilate as a bird repellent be improved?

A7: Formulating methyl anthranilate with a lipid molecular binding compound can extend its degradation time from 4 to 10 days. [, ] This highlights the potential for formulation optimization to improve its stability and reduce the frequency of reapplication.

Q8: What is the role of methyl anthranilate in the production of natural flavorings?

A8: Methyl anthranilate can be produced through microbial N-demethylation of N-methyl methyl anthranilate by the bacterium Bacillus megaterium. [] This method offers a sustainable and efficient way to generate "natural" methyl anthranilate, a valuable flavoring agent, surpassing existing synthetic procedures in its yield and lack of byproducts. []

Q9: How does the structure of methyl anthranilate relate to its repellency?

A9: The ortho-position of the amino group relative to the ester group in methyl anthranilate is crucial for its repellency. [] Modifying this position or substituting functional groups can significantly affect its potency. For instance, ortho-aminoacetophenone exhibits similar repellency to birds due to its analogous structure and odor profile. []

Q10: Do structural modifications influence the attractiveness of methyl anthranilate to insects?

A10: Yes, structural modifications significantly influence the attractiveness of methyl anthranilate to insects. For instance, while methyl anthranilate attracts Thrips hawaiiensis strongly, its positional isomer, methyl m-aminobenzoate, shows weak attraction. [] Similarly, functional group changes, like replacing the ester group with a ketone (as in o-aminoacetophenone), can diminish its attractiveness to certain thrips species. [] This highlights the importance of specific structural features for mediating insect responses to methyl anthranilate and its analogs.

Q11: How can methyl anthranilate be formulated to improve its application as a bird repellent?

A11: Incorporating methyl anthranilate into a lipid-based formulation can enhance its persistence and reduce phytotoxicity, leading to improved bird repellency in crops like cherries, blueberries, and grapes. [, ]

Q12: Is methyl anthranilate safe for human consumption?

A12: Methyl anthranilate is considered safe for human consumption and is classified as GRAS (Generally Recognized As Safe) by the U.S. Food and Drug Administration. [, , , , ] It's commonly used as a flavoring agent in food and beverages, particularly to impart a grape flavor.

Q13: How is methyl anthranilate quantified in various matrices?

A13: Different analytical techniques are employed for quantifying methyl anthranilate:* High-Performance Liquid Chromatography (HPLC): Frequently used to determine methyl anthranilate levels in formulations and residues on treated seeds. [] This method offers high sensitivity and selectivity for quantifying methyl anthranilate in complex matrices.* Reverse-Phase HPLC: Coupled with UV and fluorescence detection, this method allows for accurate quantification of methyl anthranilate residues in blueberries, achieving low detection limits. []* Gas Chromatography: Often combined with mass spectrometry (GC-MS), this technique helps identify and quantify methyl anthranilate in complex mixtures like wine, essential oils, and plant extracts. [, , , , ]

Q14: Are there any alternatives to methyl anthranilate as a bird repellent?

A14: Yes, several alternatives to methyl anthranilate are being explored for bird repellency, including:* Other Anthranilate Derivatives: Compounds like dimethyl anthranilate exhibit similar repellent properties. [, ]* Predator Scents: Utilizing predator urine or synthetic analogs can deter herbivores through fear-inducing signals. []* Visual Deterrents: Unfamiliar color patterns or objects, particularly those mimicking predators, can effectively deter birds. []

Q15: What are some historical milestones in methyl anthranilate research?

A15: Key milestones in methyl anthranilate research include:* Early 20th Century: Recognition of its presence in various fruits and its potential use as a flavoring agent.* Mid-20th Century: Initial studies demonstrating its aversive properties to birds. [, ]* Late 20th Century: Development of commercial formulations as bird repellents for agricultural and industrial applications.* 21st Century: Ongoing research on its mode of action, efficacy, environmental fate, and alternative applications.

Q16: What are some examples of cross-disciplinary applications of methyl anthranilate research?

A16: Methyl anthranilate research bridges various disciplines, including:

- Agriculture: Development of bird repellents to protect crops and reduce crop damage. [, , , ]

- Food Science: Utilization as a flavoring agent in food and beverages, particularly for its characteristic grape flavor. [, , , ]

- Ecology: Investigating its role in plant-insect interactions, including its attracting properties for certain insect species and its potential impact on pollination. [, , , , ]

- Microbiology: Understanding its effects on microbial processes, such as its ability to inhibit spore germination in Bacillus subtilis and its potential use in bioremediation. [, ]

- Chemistry: Exploring its synthesis, chemical properties, and potential for developing novel derivatives with enhanced properties. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)